Cytotoxicity of Chrysomycin A vs. Chrysomycin B and Doxorubicin in Human Cancer Cell Lines
Chrysomycin A exhibits nanomolar IC50 values that are approximately 10- to 15-fold lower than those of chrysomycin B and approximately 1,500- to 150,000-fold lower than those of doxorubicin across a panel of human cancer cell lines. For example, in the ME-180 cervical carcinoma cell line, chrysomycin A shows an IC50 of 0.0059 ± 0.0042 ng/mL, compared to 0.085 ± 0.057 ng/mL for chrysomycin B and 8.8 ± 1.2 ng/mL for doxorubicin [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.0059 ± 0.0042 ng/mL (ME-180 cell line) |
| Comparator Or Baseline | Chrysomycin B: 0.085 ± 0.057 ng/mL; Doxorubicin: 8.8 ± 1.2 ng/mL |
| Quantified Difference | Chrysomycin A is ~14-fold more potent than chrysomycin B and ~1,500-fold more potent than doxorubicin |
| Conditions | ME-180 human cervical carcinoma cells, 72-hour exposure |
Why This Matters
This quantitative potency advantage justifies prioritizing chrysomycin A over its closest natural analog (chrysomycin B) and the clinical standard-of-care (doxorubicin) in anticancer discovery pipelines.
- [1] Wada SI, Sawa R, Iwanami F, Nagayoshi M, Kubota Y, Iijima K, Hayashi C, Shibuya Y, Hatano M, Igarashi M, Kawada M. Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. J Antibiot (Tokyo). 2017 Nov;70(11):1070-1074. View Source
